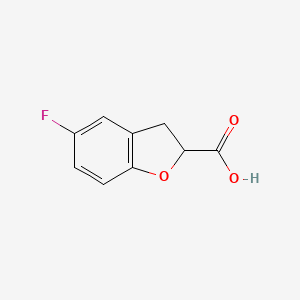

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Overview

Description

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the empirical formula C9H7FO3 and a molecular weight of 182.15 . It is a solid substance .

Synthesis Analysis

Benzofuran compounds, including 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, have been synthesized using various methods. For instance, a unique free radical cyclization cascade has been used to construct complex benzofuran derivatives . Another method involves a phosphorus (III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid includes a benzofuran ring, a carboxylic acid group, and a fluorine atom . The SMILES string representation of the molecule is OC(C1CC2=C(C=CC(F)=C2)O1)=O .Chemical Reactions Analysis

Benzofuran compounds, including 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, have been involved in various chemical reactions. For example, a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans .Physical And Chemical Properties Analysis

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a solid substance . It has a molecular weight of 182.15 .Scientific Research Applications

- Compound 36 , a derivative of benzofuran, exhibits significant cell growth inhibitory effects. At a concentration of 10 μM, it shows inhibition rates in various cancer cell lines:

- Compound 56 , another benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against respiratory syncytial virus (RSV) strains (RSV LONG and A2). Its IC50 values are 2.3 μM and 2.8 μM, respectively .

- Benzofuran derivatives, including those related to our compound, have shown potent antibacterial activity. Substituents at the 5- or 6-position of the benzofuran nucleus (such as halogens, nitro, and hydroxyl groups) contribute to this effect .

Anticancer Activity

Antiviral Properties

Antibacterial Potential

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting diverse modes of action . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , indicating a potential interaction with cellular machinery involved in cell proliferation.

Biochemical Pathways

These could include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth .

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may induce cellular changes that inhibit cell proliferation.

Action Environment

It is known that the biological activities of benzofuran compounds can be influenced by the substitution pattern around the nucleus

Safety and Hazards

The safety information available indicates that 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is classified as Acute Tox. 4 Oral, meaning it may be harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise taking the following actions if swallowed: call a poison center or doctor if you feel unwell, and rinse mouth .

Future Directions

Benzofuran compounds, including 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, have attracted attention due to their wide range of biological and pharmacological applications . They are considered potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

properties

IUPAC Name |

5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNKTQSTCJIKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid | |

CAS RN |

89197-63-7 | |

| Record name | 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2473019.png)

![N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2473024.png)

![3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2473028.png)

![N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2473030.png)

![5-{2-[{[(4-Methoxybenzoyl)oxy]imino}(4-methoxyphenyl)methyl]cyclopropyl}-1,3-benzodioxole](/img/structure/B2473031.png)

![8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2473035.png)